molecular formula C20H26N2O3 B15082108 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol CAS No. 66307-56-0

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol

Cat. No.: B15082108
CAS No.: 66307-56-0
M. Wt: 342.4 g/mol
InChI Key: GREMJPGKSMNJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates a piperazine ring linked to a propan-2-ol chain, is a key motif found in biologically active molecules. Compounds featuring the 1-(2-methoxyphenyl)piperazine subunit are extensively investigated as potent ligands for various neurotransmitter receptors . Specifically, this structural archetype is recognized for its affinity and activity at serotonin (5-HT) and adrenergic receptors, making it a valuable scaffold for studying neurological pathways and developing receptor-selective agents . The phenoxypropanol side chain further enhances its potential as a building block for molecules with defined biological activity. Related structural analogs, such as Nesapidil, which shares the 1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol core, have been established as calcium channel blockers with vasodilating effects, highlighting the therapeutic relevance of this chemical class in cardiovascular disease research . This compound is provided exclusively for laboratory research to facilitate the exploration of its physicochemical properties, mechanism of action, and structure-activity relationships (SAR). It is intended for use in in vitro assays and as a synthetic intermediate in the development of novel pharmacologically active molecules. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

66307-56-0

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol

InChI

InChI=1S/C20H26N2O3/c1-24-20-10-6-5-9-19(20)22-13-11-21(12-14-22)15-17(23)16-25-18-7-3-2-4-8-18/h2-10,17,23H,11-16H2,1H3

InChI Key

GREMJPGKSMNJRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol typically involves the reaction of 1-(2-methoxyphenyl)piperazine with phenoxypropanol under specific conditions. One common method includes the use of a base such as potassium carbonate or sodium carbonate, and a phase transfer catalyst like tetrabutyl ammonium bromide . The reaction is carried out in an organic solvent, followed by purification steps such as recrystallization to obtain the final product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as Yb(OTf)3, and specific temperature and pressure settings to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets, such as adrenergic and serotonin receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. For example, it may act as an antagonist or agonist, depending on the receptor subtype and the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound 8c : 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol
  • Molecular Formula : C24H27FN2O3S
  • Key Features: Replaces the phenoxy group with a 4,7-dimethoxybenzo[b]thiophene and substitutes the 2-methoxyphenyl with a 4-fluorophenyl.
  • Synthesis : Sodium borohydride reduction of ketone precursor (79.7% yield) .
  • Relevance : Enhanced electron-withdrawing effects from fluorine may alter receptor affinity compared to the target compound.
Compound 8d : 1-(4,7-Dimethoxy-benzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanol
  • Molecular Formula : C25H30N2O4S
  • Key Features : Retains the 2-methoxyphenyl-piperazine but incorporates a benzo[b]thiophene ring.
  • Synthesis : Higher yield (93.4%) via NaBH4 reduction, suggesting improved stability .
  • Relevance: The bulky benzo[b]thiophene group may reduce membrane permeability compared to the phenoxy chain in the target compound.
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol (CAS: 66307-55-9)
  • Molecular Formula : C20H26N2O3 (same as target compound)
  • Key Difference : 3-Methoxyphenyl substituent instead of 2-methoxyphenyl.
  • Impact : Altered spatial orientation of the methoxy group could reduce α1-receptor selectivity due to steric hindrance .

Analogues with Modified Propanol Chains

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol (CAS: 66307-31-1)
  • Molecular Formula : C21H28N2O3
  • Key Difference: 3-Methylphenoxy replaces phenoxy.
3,3'-(Piperazine-1,4-diyl)bis(1-(2-methoxyphenoxy)propan-2-ol) (CAS: 333749-57-8)
  • Molecular Formula : C28H38N2O8
  • Key Feature: Dimeric structure with two 2-methoxyphenoxy-propanol units.
  • Relevance : Doubled molecular weight (562.62 g/mol) and symmetry may hinder blood-brain barrier crossing but improve plasma protein binding .

Pharmacologically Active Derivatives

Enciprazine (1-Piperazineethanol, α-[(3-aminophenoxy)methyl]-4-phenyl)
  • Key Difference: Aminophenoxy group and phenyl-piperazine.
  • Relevance: Potential serotonergic activity due to the amino group, diverging from the target compound’s adrenergic focus .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target Compound 66307-56-0 C20H26N2O3 342.43 2-Methoxyphenyl, phenoxy α1-Adrenergic antagonist
Compound 8c - C24H27FN2O3S 454.55 4-Fluorophenyl, benzo[b]thiophene Research candidate (high yield)
Compound 8d - C25H30N2O4S 478.59 2-Methoxyphenyl, benzo[b]thiophene Improved synthetic yield (93.4%)
3-Methoxyphenyl analogue 66307-55-9 C20H26N2O3 342.43 3-Methoxyphenyl Reduced receptor selectivity
3-Methylphenoxy analogue 66307-31-1 C21H28N2O3 392.92 3-Methylphenoxy Higher lipophilicity (LogP ~3.5)
Dimer (bis-2-methoxyphenoxy) 333749-57-8 C28H38N2O8 562.62 Dimeric structure Potential prolonged half-life

Key Findings and Implications

Substituent Position Matters : The 2-methoxyphenyl group in the target compound optimizes α1-receptor binding, whereas 3-methoxy or fluorophenyl analogues show reduced efficacy .

Backbone Modifications: Replacing phenoxy with benzo[b]thiophene (Compound 8d) increases molecular complexity but may limit bioavailability .

Dimerization : The dimeric compound (CAS: 333749-57-8) exhibits unique pharmacokinetics, though its clinical utility remains unexplored .

Synthetic Accessibility : High-yield syntheses (e.g., Compound 8d at 93.4%) highlight feasible scalability for derivatives .

Biological Activity

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol, also known by its CAS number 66307-56-0, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C20H26N2O3C_{20}H_{26}N_{2}O_{3}, with a molecular weight of 342.432 g/mol. The compound features a piperazine ring, which is often associated with various pharmacological activities.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures to this compound exhibit significant antidepressant and anxiolytic effects. The piperazine moiety is known to interact with serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety disorders .

Anticancer Activity

Recent studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated that derivatives of piperazine compounds can inhibit the proliferation of various cancer cell lines, including HeLa and MCF7 cells. These findings indicate that the compound could be further explored for its potential use in cancer therapy .

Antimicrobial Properties

The antimicrobial activity of piperazine derivatives has been documented in several studies. Compounds similar to this compound have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Serotonergic Modulation : By acting on serotonin receptors, this compound may enhance serotonergic neurotransmission, contributing to its antidepressant effects.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest, leading to reduced proliferation and increased apoptosis.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in tumor progression and microbial metabolism.

Case Studies

StudyFindings
Antidepressant Efficacy A study demonstrated that piperazine derivatives improved symptoms in animal models of depression by increasing serotonin levels in the brain .
Anticancer Properties In vitro tests showed that the compound inhibited growth in breast cancer cell lines (MCF7) by inducing apoptosis and reducing cell viability .
Antimicrobial Activity Research indicated that related compounds effectively inhibited the growth of Staphylococcus aureus and E. coli, showcasing their potential as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves nucleophilic substitution between a piperazine derivative (e.g., 4-(2-methoxyphenyl)piperazine) and a halogenated propanol-phenoxy intermediate. Key steps include:

  • Step 1 : Preparation of the piperazine precursor via Buchwald-Hartwig coupling or direct substitution .
  • Step 2 : Reaction with 3-phenoxy-1,2-epoxypropane under basic conditions (e.g., K2_2CO3_3 in DMF) to form the propan-2-ol backbone .
  • Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane). Yield improvements (>70%) are achievable using microwave-assisted synthesis or phase-transfer catalysts .

Q. How is the structural identity of this compound confirmed in academic settings?

  • Methodology : Use a combination of spectroscopic and analytical techniques:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxyphenyl, phenoxy groups) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 397.2) .
  • Elemental Analysis : Validate empirical formula (C24_{24}H28_{28}N2_2O3_3) .
  • X-ray Crystallography (if crystalline): Resolve 3D structure using software like OLEX2 .

Q. What preliminary pharmacological activities have been reported for this compound?

  • Findings : The compound shares structural motifs with known CNS agents (e.g., arylpiperazines). Preliminary assays suggest:

  • Serotonin receptor affinity : Potential 5-HT1A_{1A} antagonism due to the 2-methoxyphenylpiperazine moiety .
  • Adrenergic modulation : Secondary alcohol and phenoxy groups may influence α1_1-adrenoceptor binding .
    • Methodology : Radioligand binding assays (e.g., 3^3H-8-OH-DPAT for 5-HT1A_{1A}) and functional assays (e.g., cAMP modulation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Approach :

  • Reproducibility Checks : Verify purity (>95% via HPLC) and stereochemistry (chiral HPLC or CD spectroscopy) .
  • Assay Standardization : Use common reference compounds (e.g., pindolol for 5-HT1A_{1A} assays) .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50_{50}, Ki_i) and adjust for assay conditions (pH, temperature) .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Design :

  • Core Modifications : Vary the phenoxy group (e.g., substituents on the phenyl ring) or replace piperazine with other heterocycles (e.g., triazoles) .
  • Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical interactions with targets like 5-HT1A_{1A} .
    • Evaluation : Test derivatives in vitro for receptor binding and in vivo for behavioral effects (e.g., forced swim test for antidepressant activity) .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • Methodology :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for degradation products .
  • pH Stability : Expose to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess hydrolysis of the ether/propanol linkages .
    • Findings : The methoxyphenyl group may enhance metabolic stability compared to unsubstituted analogs .

Q. What advanced techniques are used to study its polymorphic forms and crystallinity?

  • Techniques :

  • DSC/TGA : Analyze thermal behavior (melting points, decomposition) .
  • PXRD : Compare diffraction patterns of polymorphs .
  • Single-Crystal Analysis : Resolve crystal packing using OLEX2 to assess intermolecular interactions (e.g., hydrogen bonding) .

Q. How can cross-disciplinary approaches (e.g., computational chemistry + neurobiology) enhance understanding of its mechanism?

  • Integration :

  • Molecular Dynamics Simulations : Model binding to 5-HT1A_{1A} receptors using software like GROMACS .
  • In Vivo Electrophysiology : Measure neuronal firing rates in brain regions (e.g., dorsal raphe) after administration .

Data Contradiction Analysis Example

Issue : Conflicting reports on 5-HT1A_{1A} affinity (nanomolar vs. micromolar Ki_i).
Resolution :

Verify compound purity and stereochemistry (racemic vs. enantiopure forms) .

Standardize assay protocols (e.g., membrane preparation, ligand concentration) .

Cross-validate with orthogonal methods (e.g., functional GTPγS binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.